molecular formula C8H10N2O2 B1167679 9,11,13,15-(O-benzyl)tyrosylgramicidin A CAS No. 112276-84-3

9,11,13,15-(O-benzyl)tyrosylgramicidin A

Cat. No.: B1167679
CAS No.: 112276-84-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,11,13,15-(O-Benzyl)tyrosylgramicidin A (hereafter referred to as O-benzyl–TFA) is a chemically modified derivative of the natural ionophore gramicidin A, a well-characterized antibiotic. The compound features O-benzyl ether protective groups at the 9, 11, 13, and 15 positions of the tyrosyl residues, which are introduced to stabilize reactive hydroxyl groups during synthesis. This modification is critical for enabling selective deprotection strategies and enhancing synthetic scalability while retaining biological activity.

The optimized synthesis of O-benzyl–TFA involves replacing traditional protective groups (e.g., p-methoxybenzyl) with O-benzyl to avoid side reactions, such as the partial reduction of double bonds in the furan ring during catalytic dehydrogenation . A novel deprotection method using boron trichloride (BCl₃) in dichloromethane (DCM) at −40 °C was developed, achieving a 91% yield and high purity, as confirmed by ¹H and ¹³C-NMR spectra . This method is particularly advantageous for gram-scale production compared to earlier approaches.

Properties

CAS No.

112276-84-3

Molecular Formula

C8H10N2O2

Synonyms

9,11,13,15-(O-benzyl)tyrosylgramicidin A

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Advancements: The BCl₃-mediated deprotection method for O-benzyl–TFA represents a scalable, high-yield alternative to traditional hydrogenolysis, reducing reliance on hazardous catalysts .
  • Biological Specificity: The selective anticancer activity of O-benzyl–TFA contrasts with the broader toxicity profiles of non-benzylated gramicidin analogues, suggesting that protective group engineering can fine-tune therapeutic specificity.
  • Comparative Limitations : While O-benzyl–TFA’s synthesis is well-documented, biological data on its direct antimicrobial effects (a hallmark of gramicidin A) remain unexplored in the provided evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.